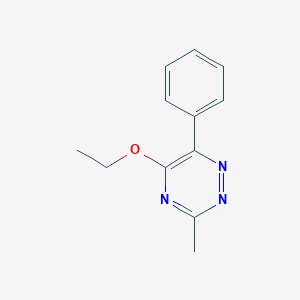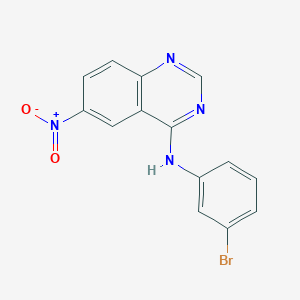
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
概要
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to N-(3-Bromophenyl)-6-nitroquinazolin-4-amine, involves several steps that might include nitration, chlorination, alkylation, reduction, and substitution reactions. For instance, a study detailed the optimized synthesis of a closely related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, from 6-bromoquinolin-4-ol through a series of steps, confirming the structures via NMR and MS spectrum analyses (Lei et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed through various spectroscopic techniques. Crystallography and spectroscopy, including NMR and MS, play a crucial role in elucidating the molecular framework and verifying the specific substitution patterns on the quinazoline ring. These methods ensure the precise identification of the bromophenyl and nitro groups' positions critical for the compound's reactivity and properties.
Chemical Reactions and Properties
Quinazoline derivatives participate in numerous chemical reactions, including nucleophilic substitutions and cyclizations, which are fundamental for modifying the compound or synthesizing new derivatives. For example, the Cadogan cyclization under microwave irradiation yields fluorescent indazolo[3,2-a]isoquinolin-6-amines, showcasing the reactive versatility of quinazoline compounds (Balog et al., 2013).
科学的研究の応用
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
- Methods of Application: The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
- Results: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades .
- Methods of Application: The compound is synthesized by the amidation reaction. The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. At the same time, the single crystal of the compound is analyzed by X-ray diffraction .
- Results: The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .
Sustainable Isocyanide Synthesis
- Scientific Field: Green Chemistry
- Application Summary: A study described a more sustainable protocol for the synthesis of isocyanides, which involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent .
- Methods of Application: The reaction involves dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C. The product isocyanides were obtained in high to excellent yields in less than 5 min .
- Results: The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods .
Radiosynthesis for PET Imaging
- Scientific Field: Nuclear Medicine
- Application Summary: A study reported a new method for the simplified automated synthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification with a high yield based on a single radiochemical step .
- Methods of Application: 2-18F-PD153035 was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
- Results: The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A study described the synthesis of a series of N-substituted formamides and their antifungal activity .
- Methods of Application: The dehydration of N-(3-bromophenyl)formamide with phosphorus oxychloride, in the presence of triethylamine under co-solvent-free conditions at 0 °C produced 3-bromo-1-isocyanobenzene in excellent yield .
- Results: The synthesized compounds showed promising antifungal activity against a range of fungal strains .
Antiviral Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A study reported the synthesis of a series of quinazoline derivatives and their antiviral activity .
- Methods of Application: The quinazoline derivatives were synthesized by nucleophilic displacement of 4-(3-bromophenyl)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride .
- Results: The synthesized compounds showed promising antiviral activity against a range of viral strains .
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
将来の方向性
This would involve discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties, and ways in which its synthesis could be improved.
特性
IUPAC Name |
N-(3-bromophenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKGSSRIBVAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416140 | |
| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
CAS RN |
169205-77-0 | |
| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

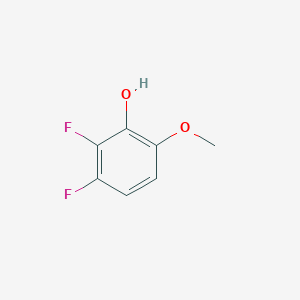
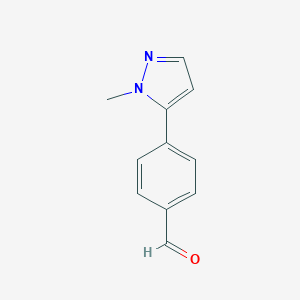
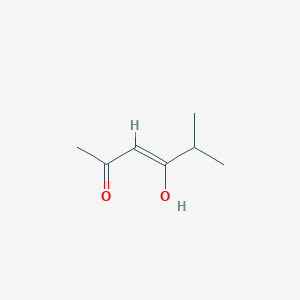
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
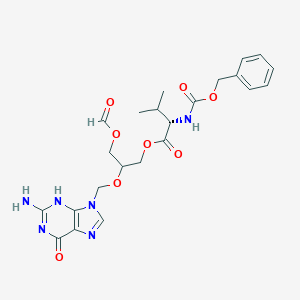
![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)
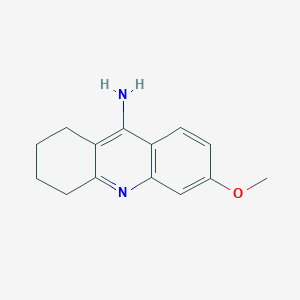
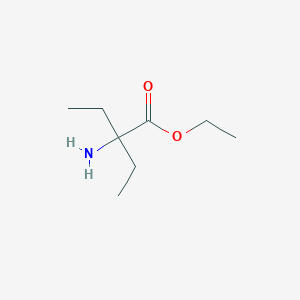
![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)
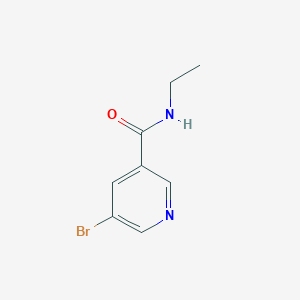
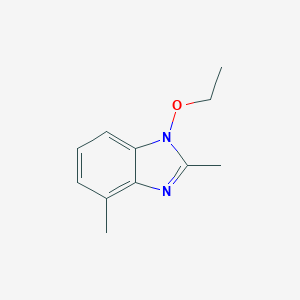
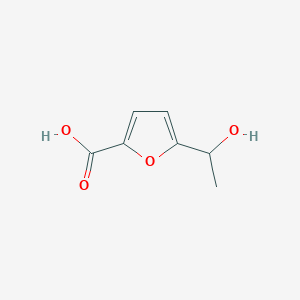
![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
